molecular formula C₄₁H₄₈O₁₄ B1141131 1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose CAS No. 56889-55-5

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose

Cat. No.: B1141131
CAS No.: 56889-55-5
M. Wt: 764.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₄₁H₄₈O₁₄ and its molecular weight is 764.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

This compound is believed to have potential for therapeutic interventions targeting carbohydrate metabolism-related ailments, including diabetes mellitus . It could potentially regulate glucose metabolism and enhance insulin sensitivity .

Future Directions

Given its potential therapeutic applications, future research could focus on further exploring the biological activity of this compound, particularly its effects on carbohydrate metabolism and insulin sensitivity . Additionally, research could also focus on developing efficient synthetic methods for this compound, which could facilitate its use in biomedical research and development .

Properties

IUPAC Name

[(3S,4S,5S,6R)-3,4,6-triacetyloxy-5-[(3S,4S,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48O14/c1-25-34(47-21-30-15-9-6-10-16-30)36(48-22-31-17-11-7-12-18-31)38(49-23-32-19-13-8-14-20-32)40(50-25)55-39-37(52-28(4)44)35(51-27(3)43)33(24-46-26(2)42)54-41(39)53-29(5)45/h6-20,25,33-41H,21-24H2,1-5H3/t25-,33?,34+,35-,36-,37-,38-,39-,40?,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYSOGKBNZIUDZ-CBLYGPCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@H]2[C@H]([C@H](C(O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H48O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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